molecular formula C24H25NO3 B4996953 N-[2-(2-methylphenoxy)ethyl]-2-[(4-methylphenoxy)methyl]benzamide

N-[2-(2-methylphenoxy)ethyl]-2-[(4-methylphenoxy)methyl]benzamide

Cat. No.: B4996953
M. Wt: 375.5 g/mol
InChI Key: FXSUPSYUELZZLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-methylphenoxy)ethyl]-2-[(4-methylphenoxy)methyl]benzamide: is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of two phenoxy groups attached to an ethyl and a methyl group, respectively, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2-methylphenoxy)ethyl]-2-[(4-methylphenoxy)methyl]benzamide typically involves the reaction of 2-(2-methylphenoxy)ethylamine with 2-[(4-methylphenoxy)methyl]benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-[2-(2-methylphenoxy)ethyl]-2-[(4-methylphenoxy)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy groups can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate.

    Reduction: The benzamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy groups can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkoxides or thiolates in polar aprotic solvents.

Major Products Formed:

    Oxidation: Quinones and carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[2-(2-methylphenoxy)ethyl]-2-[(4-methylphenoxy)methyl]benzamide has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(2-methylphenoxy)ethyl]-2-[(4-methylphenoxy)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy groups may facilitate binding to hydrophobic pockets in proteins, while the benzamide core can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

  • N-[2-(2-methoxyphenoxy)ethyl]-2-[(4-methoxyphenoxy)methyl]benzamide
  • N-[2-(2-chlorophenoxy)ethyl]-2-[(4-chlorophenoxy)methyl]benzamide
  • N-[2-(2-fluorophenoxy)ethyl]-2-[(4-fluorophenoxy)methyl]benzamide

Comparison: N-[2-(2-methylphenoxy)ethyl]-2-[(4-methylphenoxy)methyl]benzamide is unique due to the presence of methyl groups on the phenoxy rings, which can influence its hydrophobicity and binding affinity to molecular targets. This can result in different biological activities and applications compared to its analogs with methoxy, chloro, or fluoro substituents.

Properties

IUPAC Name

N-[2-(2-methylphenoxy)ethyl]-2-[(4-methylphenoxy)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO3/c1-18-11-13-21(14-12-18)28-17-20-8-4-5-9-22(20)24(26)25-15-16-27-23-10-6-3-7-19(23)2/h3-14H,15-17H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSUPSYUELZZLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=CC=CC=C2C(=O)NCCOC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.